

Eperisone and Baclofen in Spasticity Models: A Head-to-Head Comparison

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Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. Central muscle relaxants are a cornerstone of management, with baclofen long considered a standard of care and eperisone emerging as a widely used alternative in many regions. This guide provides an objective, data-driven head-to-head comparison of eperisone and baclofen, focusing on their performance in preclinical and clinical models of spasticity.

While direct comparative studies in animal models of spasticity are not readily available in the published literature, this guide synthesizes findings from individual preclinical studies and presents pivotal data from a head-to-head clinical trial in patients with spastic palsy. This approach offers a comprehensive overview of their mechanisms, efficacy, and safety profiles to inform research and development efforts.

Mechanisms of Action: Divergent Pathways to Muscle Relaxation

Eperisone and baclofen achieve their muscle relaxant effects through distinct molecular pathways. Baclofen is a selective agonist of the gamma-aminobutyric acid (GABA) type B (GABA-B) receptor, the primary inhibitory neurotransmitter system in the central nervous system.^[1] In contrast, eperisone exhibits a multi-faceted mechanism of action, including the inhibition of spinal reflexes and vasodilation.^{[2][3]}

Baclofen's GABAergic Pathway

Baclofen's therapeutic effect is primarily mediated by its action on GABA-B receptors at both presynaptic and postsynaptic sites in the spinal cord.^[1] Presynaptically, it inhibits the release of excitatory neurotransmitters. Postsynaptically, it hyperpolarizes motor neurons, making them less likely to fire. This dual action effectively dampens the hyperexcitability of spinal reflexes that underlies spasticity.

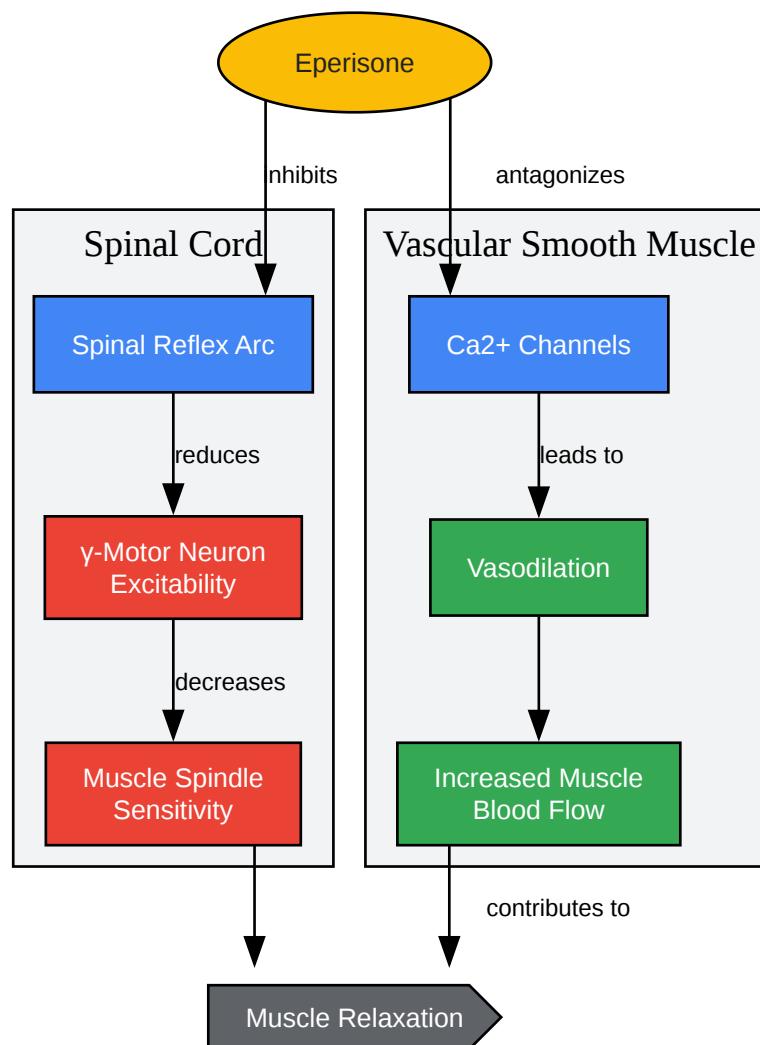


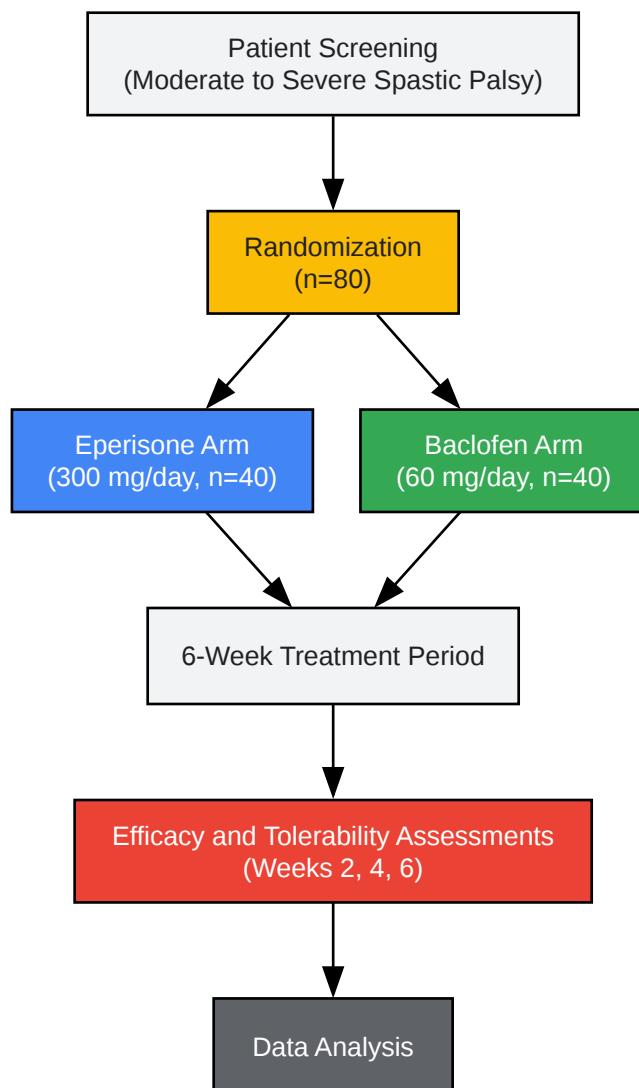
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Baclofen's GABA-B Receptor-Mediated Inhibition

Eperisone's Multi-Target Mechanism

Eperisone's mechanism is not fully elucidated but is understood to involve the suppression of spinal reflex potentials and a reduction of muscle spindle sensitivity.^[2] It is also suggested to have vasodilatory effects by acting as a calcium channel antagonist in vascular smooth muscles, which may improve blood flow to stiff muscles.^[4]





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